molecular formula C17H20N4O2S B2731028 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide CAS No. 2034519-26-9

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide

Cat. No.: B2731028
CAS No.: 2034519-26-9
M. Wt: 344.43
InChI Key: ZNRQKMGFIOWEQX-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) investigated the microwave-assisted synthesis of hybrid molecules containing 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and other nuclei, starting from ethyl piperazine-1-carboxylate. These compounds, including those with 1,3,4-thiadiazole moieties, were screened for antimicrobial, antilipase, and antiurease activities, demonstrating varied biological activities against microorganisms and enzyme inhibition (Başoğlu et al., 2013).

Antileishmanial Activity of Piperazinyl-linked Thiadiazoles

Tahghighi et al. (2011) synthesized a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents to optimize antileishmanial activity. These compounds showed significant activity against Leishmania major, with some derivatives exhibiting very good activity and low toxicity, highlighting the potential of thiadiazole derivatives in antiprotozoal therapies (Tahghighi et al., 2011).

Cannabinoid Receptor Antagonists

Research by Lan et al. (1999) on pyrazole derivatives, including those with piperidinyl and thiadiazole components, explored their potential as cannabinoid receptor antagonists. These compounds were evaluated for their ability to antagonize the effects of cannabinoids, with some showing potent and selective activity. This research contributes to understanding the structural requirements for cannabinoid receptor antagonistic activity (Lan et al., 1999).

Adenosine Receptor Ligands

A study by Cagide et al. (2015) synthesized a new series of chromone–thiazole hybrids as potential ligands for human adenosine receptors. This work highlights the therapeutic potential of such hybrids in developing new pharmacological agents (Cagide et al., 2015).

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-17(15-6-5-12-3-1-2-4-14(12)23-15)19-13-7-9-21(10-8-13)16-11-18-24-20-16/h1-4,11,13,15H,5-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRQKMGFIOWEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NC3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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